Chain-Length-Dependent Lipophilicity: LogP Comparison with N,N-Dimethylheptylamine (C7) and N,N-Dimethyloctylamine (C8)
N,N-Dimethylnonylamine (C11) possesses a calculated LogP of 3.29860, reflecting its greater lipophilicity compared to shorter-chain analogs in the N,N-dimethylalkylamine series. This quantitative difference in hydrophobicity is a primary determinant of its chromatographic behavior and surfactant properties [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.29860 (calculated) |
| Comparator Or Baseline | N,N-Dimethylheptylamine (C7) LogP ~2.5 (estimated from homologous series trend); N,N-Dimethyloctylamine (C8) LogP ~2.9 (estimated from homologous series trend) |
| Quantified Difference | Approximately 0.8 log unit increase vs. C7; 0.4 log unit increase vs. C8 |
| Conditions | Calculated value based on molecular structure; experimental LogP not directly determined |
Why This Matters
Higher lipophilicity directly correlates with increased retention in reversed-phase chromatography and enhanced surface activity, making DMNA the preferred choice when a more hydrophobic modifier or surfactant intermediate is required.
- [1] Molbase. (n.d.). N,N-Dimethylnonylamine (CAS 17373-27-2) Physicochemical Properties. Molbase. View Source
